molecular formula C9H16ClNO4 B3074722 1-(3-Chloropropyl)pyrrolidine; oxalic acid CAS No. 1022112-22-6

1-(3-Chloropropyl)pyrrolidine; oxalic acid

Cat. No. B3074722
M. Wt: 237.68 g/mol
InChI Key: CYNQUJRBWOSZQQ-UHFFFAOYSA-N
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Description

“1-(3-Chloropropyl)pyrrolidine; oxalic acid” is a chemical compound with the CAS Number: 1022112-22-6 . It has a molecular weight of 237.68 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .


Molecular Structure Analysis

The molecular formula of “1-(3-Chloropropyl)pyrrolidine; oxalic acid” is C9H16ClNO4 . The InChI code for this compound is 1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

“1-(3-Chloropropyl)pyrrolidine; oxalic acid” is a solid substance . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Comparative Toxicity Study

A study investigated the acute toxic effects of several chemicals, including oxalic acid, on the urogenital system of male rats. The research aimed to understand the comparative toxicities of 1,2-dibromo-3-chloropropane (DBCP), its metabolites, and oxalic acid. The findings suggested differences in the effects of these chemicals on the kidney and the urogenital system, indicating that the metabolism to oxalic acid does not fully explain the toxic effects observed. This research contributes to understanding the toxicological impact of these substances on mammalian health (Kluwe, Gupta, & Lamb, 1983).

Memory Enhancement Potential

Another study focused on the memory effects of newly-synthesized pyrrolidine derivatives, considering their potential nootropic (cognitive-enhancing) effect. Although not directly mentioning "1-(3-Chloropropyl)pyrrolidine; oxalic acid," the investigation into pyrrolidine derivatives contributes to the broader understanding of how such compounds could influence cognitive functions, suggesting a possible application in developing memory-enhancing drugs (Petkov et al., 1991).

Metabolism and Excretion Study

A comprehensive study on the metabolism and excretion of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans included the investigation of various metabolic pathways, including those involving pyrrolidine derivatives. This research offers insights into the metabolic processes involving such compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Sharma et al., 2012).

Oxalic Acid's Role in Honeybee Health

An interesting study evaluated the effects of oxalic acid on honeybees, a substance used to treat varroosis in Apis mellifera. The research highlighted both lethal and sublethal impacts of oxalic acid, shedding light on its safety and efficacy as a treatment in apiculture. This study underscores the importance of understanding the biological effects of chemical treatments in non-human species (Rademacher, Harz, & Schneider, 2017).

Safety And Hazards

The compound has been classified as dangerous . The hazard statements associated with it are H301 and H317 . The precautionary statements include P261, P264, P270, P272, P280, P301+P310, P302+P352, P321, P330, P333+P313, P363, P405, and P501 .

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQUJRBWOSZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)pyrrolidine; oxalic acid

CAS RN

1022112-22-6
Record name 1022112-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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